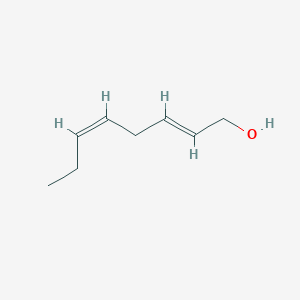

(2e,5z)-2,5-Octadien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2E,5Z)-octa-2,5-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6+ |

InChI Key |

INXWZSVGTHMNEU-WWVFNRLHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C/CO |

Canonical SMILES |

CCC=CCC=CCO |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Organic Transformations of 2e,5z 2,5 Octadien 1 Ol

Total Synthesis Approaches to (2E,5Z)-2,5-Octadien-1-ol

The total synthesis of (2E,5Z)-2,5-octadien-1-ol requires careful strategic planning to ensure the correct geometry of the two double bonds. Stereoselective methods are paramount in achieving a high isomeric purity of the final product.

The construction of the (2E,5Z)-diene system can be approached through several established organometallic and phosphorus-based reactions. A common strategy involves the use of acetylenic precursors, where the triple bonds are stereoselectively reduced to the desired E and Z double bonds.

One plausible route could start from a C8 diyne precursor, such as 2,5-octadiyn-1-ol (B114409). While the reduction of 2,5-octadiyn-1-ol with zinc-copper couple in ethanol (B145695) has been reported to yield (2Z,5Z)-2,5-octadien-1-ol, modification of this approach would be necessary to obtain the (2E,5Z) isomer. researchgate.net A more controlled, stepwise reduction would be required. For instance, a partial reduction of one alkyne to a Z-alkene followed by a separate reduction of the other alkyne to an E-alkene, or vice-versa, would offer the necessary stereocontrol.

Another powerful method for the stereoselective synthesis of conjugated dienes is the Wittig reaction. wikipedia.org This reaction can be employed to form either the E or Z double bond with high selectivity depending on the nature of the ylide and the reaction conditions. For instance, a stabilized ylide could be used to form the E-double bond, followed by a subsequent less-stabilized ylide reaction to form the Z-double bond, or a Horner-Wadsworth-Emmons reaction could be employed for the E-alkene formation.

Cross-coupling reactions, such as those catalyzed by iron, also present a viable and more sustainable approach for the synthesis of insect pheromones containing conjugated diene systems. nih.gov These methods often exhibit high stereoselectivity and functional group tolerance.

A hypothetical stereoselective synthesis could involve the coupling of a C5 fragment with a C3 fragment. For example, a (Z)-1-bromo-1-pentene could be coupled with a protected propargyl alcohol derivative using a palladium or copper catalyst, followed by stereoselective reduction of the alkyne to the E-alkene.

| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Potential Application in (2E,5Z)-2,5-Octadien-1-ol Synthesis |

| Alkyne Reduction | Lindlar's Catalyst (H₂, Pd/CaCO₃, Pb(OAc)₂) | Z-alkene | Formation of the Z-double bond from an alkyne precursor. |

| Na in liquid NH₃ | E-alkene | Formation of the E-double bond from an alkyne precursor. | |

| Wittig Reaction | Stabilized Ylides | E-alkene | Formation of the 2E double bond. |

| Non-stabilized Ylides | Z-alkene | Formation of the 5Z double bond. | |

| Horner-Wadsworth-Emmons | Phosphonate esters, base | E-alkene | High efficiency for the formation of the 2E double bond. |

| Suzuki Coupling | Vinyl boronic acid, vinyl halide, Pd catalyst | Retention of stereochemistry | Coupling of pre-formed E and Z vinyl fragments. |

| Stille Coupling | Vinyl stannane, vinyl halide, Pd catalyst | Retention of stereochemistry | Coupling of pre-formed E and Z vinyl fragments. |

Convergent Synthesis: A convergent approach to (2E,5Z)-2,5-octadien-1-ol would involve the synthesis of two smaller fragments of the molecule, which are then coupled together in a later step. This strategy is often more efficient for multi-step syntheses. nih.gov For example, a C5 fragment containing the Z-double bond and a C3 fragment containing the E-double bond could be synthesized separately and then joined. This approach allows for the independent and optimized synthesis of each stereocenter.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be selectively functionalized to produce a variety of related compounds, including (2E,5Z)-2,5-octadien-1-ol. eventact.combohrium.com For instance, a protected C8 alcohol with two triple bonds at the 2 and 5 positions could serve as a key intermediate. Selective reduction of these triple bonds could then lead to all possible stereoisomers of 2,5-octadien-1-ol, including the desired (2E,5Z) isomer. This approach is particularly useful for creating a library of isomers for structure-activity relationship studies. nih.gov

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve highly efficient and stereoselective transformations. beilstein-journals.orgnih.gov For the synthesis of (2E,5Z)-2,5-octadien-1-ol, enzymes such as lipases could be employed for the kinetic resolution of a racemic intermediate, thereby introducing chirality if desired, or for the selective protection or deprotection of hydroxyl groups in the synthetic route.

For example, a lipase (B570770) could be used to selectively acylate a racemic alcohol precursor, allowing for the separation of enantiomers. Furthermore, oxidoreductases could be utilized for the selective reduction of a carbonyl group to an alcohol, potentially with high stereoselectivity. nih.gov A chemo-enzymatic approach could involve the enzymatic reduction of a (2E,5Z)-2,5-octadienal intermediate to the corresponding alcohol.

Synthesis of Deuterium-Labeled Analogues and Isotopic Variants

Deuterium-labeled analogues of (2E,5Z)-2,5-octadien-1-ol are valuable tools in metabolic studies, for elucidating biosynthetic pathways of insect pheromones, and in analytical applications such as mass spectrometry. lu.seresearchgate.net

The introduction of deuterium (B1214612) can be achieved through various methods. One common approach is the use of deuterium-labeled reagents during the synthesis. For example, reduction of an alkyne precursor with deuterium gas (D₂) over Lindlar's catalyst would introduce two deuterium atoms across the resulting Z-double bond. Similarly, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce a corresponding aldehyde or ester would place a deuterium atom on the C1 carbon.

Another strategy involves H-D exchange reactions on the final molecule or a late-stage intermediate. researchgate.net This can be catalyzed by metals such as palladium or ruthenium in the presence of a deuterium source like D₂O. The position of the deuterium label can be controlled by the choice of catalyst and reaction conditions.

| Labeling Position | Synthetic Method | Deuterium Source |

| C1 | Reduction of (2E,5Z)-2,5-octadienal | NaBD₄ or LiAlD₄ |

| C5, C6 | Reduction of a 5-yne precursor | D₂/Lindlar's Catalyst |

| Specific vinylic positions | Wittig reaction with deuterated ylides | Deuterated alkyl halides |

| Multiple positions | H-D exchange on the final molecule | D₂O with a metal catalyst |

Derivatization Strategies for Structural Modification and Bioactivity Probing

To investigate structure-activity relationships and to develop analogues with potentially enhanced or modified biological activity, (2E,5Z)-2,5-octadien-1-ol can be subjected to various derivatization reactions.

Oxidized Analogues: The primary alcohol functional group of (2E,5Z)-2,5-octadien-1-ol can be oxidized to an aldehyde, (2E,5Z)-2,5-octadienal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the corresponding carboxylic acid, (2E,5Z)-2,5-octadienoic acid, can be achieved using stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄). These oxidized derivatives are often found as components of insect pheromone blends. researchgate.net

Reduced Analogues: The double bonds in (2E,5Z)-2,5-octadien-1-ol can be selectively or completely reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas would typically reduce both double bonds to yield octan-1-ol. Selective reduction of one double bond while preserving the other is more challenging and would require careful selection of catalysts and reaction conditions. For instance, diimide reduction could potentially be used for the selective reduction of the less hindered double bond. These reduced analogues can serve as important controls in bioassays to determine the role of unsaturation in biological activity.

| Derivative | Reaction Type | Key Reagents |

| (2E,5Z)-2,5-Octadienal | Oxidation | PCC, Dess-Martin periodinane |

| (2E,5Z)-2,5-Octadienoic acid | Oxidation | Jones reagent (CrO₃/H₂SO₄) |

| Octan-1-ol | Reduction | H₂, Pd/C |

| (E)-2-Octen-1-ol or (Z)-5-Octen-1-ol | Selective Reduction | Diimide or other selective hydrogenation catalysts |

Formation of Esters and Ethers for Biological Applications

The primary alcohol group of (2E,5Z)-2,5-octadien-1-ol is a prime site for derivatization to form esters and ethers, modifications that can significantly alter its biological activity, lipophilicity, and volatility. Such derivatives are common in nature, for instance, as insect pheromones, where the acetate (B1210297) ester of a related compound, (2E,6Z)-nonadien-1-ol, is a known aroma chemical. The biological activity of esters can vary significantly with the nature of the acyl group.

Esterification:

The most direct route to ester formation is through the reaction of the alcohol with a carboxylic acid or its more reactive derivatives (e.g., acyl chlorides or anhydrides).

Fischer Esterification: This classic method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The reaction is reversible, and conditions must be optimized to favor ester formation.

Acylation with Acyl Halides/Anhydrides: A more efficient and generally irreversible method involves reacting the alcohol with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification:

The synthesis of ethers from (2E,5Z)-2,5-octadien-1-ol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The biological applications of such derivatives are broad. In the context of insect communication, specific esters of long-chain unsaturated alcohols are known to be sex pheromones. Modification of the parent alcohol to an ester or ether can fine-tune the molecule's interaction with specific biological receptors.

| Derivative Type | Synthetic Method | Reagents | Potential Biological Application |

| Acetate Ester | Acylation | Acetic anhydride, pyridine | Insect pheromone analogue |

| Butyrate Ester | Fischer Esterification | Butyric acid, H₂SO₄ | Flavor and fragrance component |

| Methyl Ether | Williamson Ether Synthesis | Sodium hydride, Methyl iodide | Pharmaceutical intermediate |

| Benzyl Ether | Williamson Ether Synthesis | Potassium hydride, Benzyl bromide | Protecting group in multi-step synthesis |

Catalytic Systems and Reaction Mechanisms in (2E,5Z)-2,5-Octadien-1-ol Synthesis

The stereoselective synthesis of the (2E,5Z)-diene moiety is a significant challenge. Modern organic synthesis relies heavily on catalytic methods to control the geometry of double bonds.

Transition metal catalysis is a cornerstone for the construction of conjugated diene systems with high stereoselectivity. For a molecule like (2E,5Z)-2,5-octadien-1-ol, coupling reactions such as Suzuki, Stille, or Negishi reactions would be highly effective. These reactions typically involve the coupling of a vinyl organometallic species with a vinyl halide.

To achieve the desired (2E,5Z) stereochemistry, the geometry of the starting materials is crucial. For instance, a Suzuki coupling could involve the reaction of a (Z)-vinyl borane (B79455) with an (E)-vinyl halide. Palladium complexes with phosphine (B1218219) ligands are the most common catalysts for these transformations.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Advantage |

| Suzuki Coupling | (Z)-1-Pentenylboronic acid | (E)-3-Iodo-2-propen-1-ol | Pd(PPh₃)₄, base | High functional group tolerance |

| Stille Coupling | (Z)-1-(Tributylstannyl)pentene | (E)-3-Bromo-2-propen-1-ol | PdCl₂(PPh₃)₂ | Mild reaction conditions |

| Negishi Coupling | (Z)-1-Pentenylzinc chloride | (E)-3-Iodo-2-propen-1-ol | Pd(dppf)Cl₂ | High reactivity of organozinc reagent |

The mechanism of these cross-coupling reactions generally involves three key steps: oxidative addition of the vinyl halide to the low-valent metal center, transmetalation of the vinyl organometallic reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.

A powerful strategy for the stereoselective synthesis of alkenes is the partial reduction of alkynes. To obtain the (2E,5Z)-diene structure, one could envision a precursor containing two triple bonds or a combination of double and triple bonds.

The reduction of a diyne precursor, such as 2,5-octadiyn-1-ol, would be a plausible route. The challenge lies in selectively reducing the two triple bonds to a (Z)- and an (E)-double bond.

Lindlar Catalysis: The hydrogenation of an alkyne over a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) typically yields a cis-(Z)-alkene.

Dissolving Metal Reduction: The reduction of an alkyne with sodium or lithium in liquid ammonia (B1221849) typically affords a trans-(E)-alkene.

A synthetic sequence could therefore involve the selective Lindlar reduction of one alkyne, followed by a dissolving metal reduction of the second alkyne. Alternatively, hydroboration-protonolysis or hydroalumination of the alkyne can also lead to cis-alkenes.

| Reduction Method | Precursor | Product Stereochemistry | Reagents |

| Lindlar Hydrogenation | Alkyne | Z (cis) | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline |

| Dissolving Metal Reduction | Alkyne | E (trans) | Na, NH₃ (l) |

| Hydroalumination-Hydrolysis | Alkyne | E (trans) | i) DIBAH ii) H₂O |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly versatile enzymes for the formation and hydrolysis of esters.

Lipase-Catalyzed Esterification:

(2E,5Z)-2,5-Octadien-1-ol can be esterified using a lipase as a catalyst. These reactions are often performed in non-aqueous solvents to shift the equilibrium towards ester formation. A common acyl donor is a vinyl ester (e.g., vinyl acetate), which makes the reaction effectively irreversible. Lipases can exhibit high regioselectivity for primary alcohols and can also be enantioselective if the alcohol is chiral.

| Enzyme | Acyl Donor | Solvent | Reaction Type |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | Transesterification |

| Pseudomonas cepacia Lipase (PSL) | Oleic acid | Toluene | Esterification |

| Rhizomucor miehei Lipase (RML) | Ethyl butyrate | Solvent-free | Transesterification |

The mechanism of lipase-catalyzed esterification involves the formation of a covalent acyl-enzyme intermediate at a serine residue in the enzyme's active site, followed by nucleophilic attack from the alcohol.

Other Enzymatic Transformations:

Besides lipases, other enzymes could potentially be used to transform (2E,5Z)-2,5-octadien-1-ol. For example, alcohol dehydrogenases could be used for the selective oxidation of the primary alcohol to the corresponding aldehyde, (2E,5Z)-2,5-octadien-1-al, which is a valuable fragrance and flavor compound. These reactions typically require a cofactor such as NAD⁺.

Biosynthesis and Endogenous Production Pathways of 2e,5z 2,5 Octadien 1 Ol

Enzymatic Pathways Leading to (2E,5Z)-2,5-Octadien-1-ol

The formation of (2E,5Z)-2,5-Octadien-1-ol is a multi-step enzymatic process that begins with the oxygenation of a fatty acid precursor and culminates in the reduction of an aldehyde intermediate. This pathway is a branch of the broader oxylipin metabolism.

The biosynthesis of C8 compounds, including octadienols, originates from the lipoxygenase (LOX) pathway, a key metabolic route in the biogenesis of octadecanoids. nih.gov This pathway is initiated by the action of lipoxygenase enzymes on C18 polyunsaturated fatty acids. researchgate.net Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into fatty acids containing a cis,cis-1,4-pentadiene system. mdpi.commdpi.com

The specificity of the lipoxygenase enzyme is crucial in determining the initial hydroperoxide intermediate, which in turn dictates the structure of the final C8 product. LOX enzymes exhibit both regio- and stereospecificity, meaning they introduce the hydroperoxy group at a specific carbon atom and with a defined stereochemistry. nih.govnih.gov For instance, in the case of linoleic acid, different LOX isozymes can produce either 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.govmdpi.com

The subsequent step in the pathway involves the cleavage of the fatty acid hydroperoxide by a hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family (CYP74). nih.govwikipedia.org This cleavage results in the formation of a C8 aldehyde and a C10 oxo-acid. The specific isomer of the C8 aldehyde formed is dependent on the initial hydroperoxide isomer and the regiospecificity of the HPL. nih.gov To generate an octadienal, the precursor would be a di-unsaturated hydroperoxide derived from a di-unsaturated fatty acid like linoleic acid.

The final step in the formation of (2E,5Z)-2,5-Octadien-1-ol is the reduction of the corresponding octadienal isomer. This reduction is catalyzed by an alcohol dehydrogenase (ADH) or a related oxidoreductase, which converts the aldehyde functional group to a primary alcohol.

Several key enzymes are integral to the biosynthesis of (2E,5Z)-2,5-Octadien-1-ol, with their specific activities and substrate specificities being critical for the formation of this particular isomer.

Lipoxygenases (LOXs): As the initiating enzymes, the regio- and stereospecificity of LOXs are paramount. For the formation of a C8 compound with double bonds at the 2 and 5 positions, a specific hydroperoxide precursor is required. The configuration of these double bonds (E or Z) in the final product is influenced by the initial positioning of the hydroperoxy group and the subsequent enzymatic reactions.

Hydroperoxide Lyases (HPLs): These enzymes cleave the hydroperoxide intermediate. The nature of the resulting C8 aldehyde is determined by the cleavage site. For example, cleavage of 9-HPODE can yield C9 aldehydes, while cleavage of other hydroperoxides can lead to various C8 aldehydes. nih.gov The formation of an octadienal would necessitate a specific cleavage of a di-unsaturated fatty acid hydroperoxide.

Oxidoreductases (including Alcohol Dehydrogenases): The final conversion of the octadienal intermediate to (2E,5Z)-2,5-Octadien-1-ol is carried out by an oxidoreductase, most commonly an alcohol dehydrogenase (ADH). ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov These enzymes often utilize NAD(P)H as a cofactor. The substrate specificity of the ADH is crucial, as it must be capable of reducing the specific octadienal isomer that serves as the precursor to (2E,5Z)-2,5-Octadien-1-ol. Studies on various ADHs have shown their ability to act on a range of medium-chain aldehydes, including those with C8 backbones. nih.gov

Table 1: Key Enzymes in the Proposed Biosynthesis of (2E,5Z)-2,5-Octadien-1-ol

| Enzyme Class | Function | Substrate(s) | Product(s) |

| Lipoxygenase (LOX) | Dioxygenation of fatty acid | Linoleic Acid | Hydroperoxyoctadecadienoic acid (HPODE) |

| Hydroperoxide Lyase (HPL) | Cleavage of hydroperoxide | HPODE | Octadienal isomer |

| Oxidoreductase (e.g., ADH) | Reduction of aldehyde | Octadienal isomer | (2E,5Z)-2,5-Octadien-1-ol |

The production of (2E,5Z)-2,5-Octadien-1-ol is contingent on the expression of the genes encoding the necessary biosynthetic enzymes. In both plants and fungi, the expression of lipoxygenase and hydroperoxide lyase genes is often induced by various stimuli, including mechanical damage, pathogen attack, and developmental cues. nih.govresearchgate.net This induction is part of a broader defense and signaling response.

The regulation of these genes occurs at the transcriptional level, with specific transcription factors controlling their expression. nih.gov For example, in response to wounding, the expression of LOX and HPL genes is upregulated, leading to the rapid production of volatile C6 and C9 aldehydes and alcohols, which contribute to the characteristic "green leaf" smell and have roles in defense. While specific regulatory mechanisms for the enzymes leading to (2E,5Z)-2,5-Octadien-1-ol have not been elucidated, it is plausible that they are under similar control systems as other components of the oxylipin pathway.

Precursor Molecules and Metabolic Flux Analysis in Producing Organisms

The availability of precursor molecules is a critical factor in the biosynthesis of (2E,5Z)-2,5-Octadien-1-ol. The primary precursors are C18 polyunsaturated fatty acids.

The most likely precursor for the C8 compound (2E,5Z)-2,5-Octadien-1-ol is linoleic acid (18:2). Linoleic acid is an 18-carbon fatty acid with two cis double bonds at the Δ9 and Δ12 positions. The metabolism of linoleic acid via the LOX pathway is well-documented to produce a variety of C8 volatile compounds. nih.gov

The initial step is the lipoxygenase-catalyzed formation of a hydroperoxide. Depending on the specific lipoxygenase, this can result in 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). The subsequent cleavage of one of these hydroperoxides by a hydroperoxide lyase would generate a specific C8 aldehyde. The final reduction of this aldehyde yields the corresponding alcohol. The specific stereochemistry of the double bonds in (2E,5Z)-2,5-Octadien-1-ol would be determined by the precise nature of the enzymatic reactions involved in this pathway.

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursor molecules and elucidating biosynthetic pathways. In the context of C8 volatile biosynthesis, studies have utilized isotopically labeled fatty acids, such as [U-¹³C]-α-linolenic acid, to track their conversion into various volatile products. nih.gov

By feeding organisms with labeled precursors and analyzing the isotopic composition of the resulting products using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can confirm the precursor-product relationship and identify the carbon atoms from the precursor that are incorporated into the final molecule. While specific isotopic labeling studies tracing the formation of (2E,5Z)-2,5-Octadien-1-ol have not been reported, such experiments would be invaluable in definitively confirming its biosynthetic origin from linoleic acid and in detailing the rearrangement of the carbon skeleton during the enzymatic cleavage process. nih.govresearchgate.net

Compartmentation and Regulation of (2E,5Z)-2,5-Octadien-1-ol Biosynthesis

Due to the lack of information on its fundamental biosynthetic pathway, the cellular location and the mechanisms regulating the production of (2E,5Z)-2,5-Octadien-1-ol are unknown. Scientific investigation into these aspects is contingent on first identifying the enzymes and precursor molecules involved in its formation.

In the broader context of fatty acid-derived volatile synthesis in plants, different stages of the pathway are segregated into distinct cellular compartments. Initial fatty acid synthesis occurs in the plastids, while subsequent modifications such as desaturation can happen in the endoplasmic reticulum. The final steps leading to the release of volatile compounds often take place in the cytoplasm. The regulation of these pathways is complex, involving control at the level of gene expression, which can be influenced by developmental cues and environmental stressors.

Without specific research on (2E,5Z)-2,5-Octadien-1-ol, it is not possible to create data tables or detail research findings concerning its biosynthesis. The scientific community has yet to publish findings that would populate such tables with information on enzyme localization, substrate specificity, or regulatory factors.

Ecological and Biological Functions of 2e,5z 2,5 Octadien 1 Ol

Role in Chemical Ecology and Interspecies Communication

(2E,5Z)-2,5-Octadien-1-ol is a significant compound in the field of chemical ecology, acting as a volatile signal and a crucial building block for more complex semiochemicals that mediate interactions between organisms.

(2E,5Z)-2,5-Octadien-1-ol has been identified as a naturally occurring volatile organic compound in a range of organisms. It is recognized as an enzymatically derived aroma compound in seafood. scribd.com Research has also noted its connection to the metabolism of certain plants; for instance, a related compound, methyl (2E,4E,7Z)-2,4,7-decatrienoate, is the methyl ester of an acid metabolite found in a green alga. researchgate.net Its presence as a volatile metabolite underscores its role in the biochemical pathways of diverse species.

A primary role of this dienol is serving as a starting material or intermediate in the biosynthesis and chemical synthesis of critical insect pheromones.

Acanthoscelides obtectus (Dried Bean Beetle): Research has demonstrated that (2Z,5Z)-2,5-octadien-1-ol is a key precursor for the synthesis of methyl (2E,4Z,7Z)-2,4,7-decatrienoate. researchgate.net This decatrienoate is a newly discovered component of the male-produced sex pheromone of the dried bean beetle. researchgate.netresearchgate.net The synthesis involves a tandem Dess-Martin oxidation/Wittig reaction of the precursor alcohol to yield the final pheromone component. researchgate.net

Lymantria mathura (Pink Moth): The main sex pheromone component of the pink moth is (2S,3R)-2-(2Z,5Z-octadienyl)-3-nonyloxirane. researchgate.net The "(2Z,5Z-octadienyl)" portion of this molecule is structurally derived from a (2Z,5Z)-octadienyl precursor, highlighting the foundational role of the C8 dienol structure in forming this complex pheromone. Synthetic routes to the Lymantria mathura pheromone utilize building blocks that establish this specific dienyl fragment. researchgate.net

Table 1: Organisms and the Role of (2E,5Z)-2,5-Octadien-1-ol or its Derivatives

| Organism | Species Name | Role of Compound/Derivative | Reference |

|---|---|---|---|

| Dried Bean Beetle | Acanthoscelides obtectus | Precursor to a male-produced sex pheromone component. | researchgate.netresearchgate.net |

| Pink Moth | Lymantria mathura | Structural precursor for the main sex pheromone component. | researchgate.net |

| Green Alga | Not specified | Related to an acid metabolite. | researchgate.net |

| Various Seafood/Fish | Multiple | Contributes to natural aroma and flavor profile. | scribd.com |

While (2E,5Z)-2,5-Octadien-1-ol is the precursor, the pheromones derived from it have a direct and significant impact on insect behavior.

In Acanthoscelides obtectus, the complete, natural blend of six pheromone components, including the one synthesized from the octadienol precursor, was found to be behaviorally bioactive and essential for attracting females. researchgate.net The major component, methyl (E,R)-2,4,5-tetradecatrienoate, acts not only as a sex pheromone but also as a male-recognition signal. researchgate.net

For Lymantria mathura, the synthesized sex pheromone is highly attractive to males. researchgate.net This specific chemical signal is crucial for mating, as males use it to locate receptive females from a distance. Traps baited with the synthetic pheromone are effective at capturing male moths, demonstrating its powerful influence on their orientation and mating behavior. researchgate.net

The synthesis of insect pheromones from precursors like (2E,5Z)-2,5-Octadien-1-ol is fundamental to developing modern, environmentally sound pest management strategies. entomoljournal.com Semiochemicals, including these pheromones, are used in various Integrated Pest Management (IPM) programs to manipulate insect behavior for control purposes. plantprotection.pl

Monitoring: Pheromone-baited traps are highly sensitive tools used to detect the presence of a pest, estimate its population density, and track its activity throughout the season. entomoljournal.complantprotection.pl The ability to synthesize the pheromones of pests like Lymantria mathura allows for the creation of effective lures for such monitoring traps. researchgate.net

Mating Disruption: This strategy involves releasing a large amount of a synthetic sex pheromone into an area. entomoljournal.com The high concentration of the pheromone confuses male insects, making it difficult or impossible for them to locate females, thereby disrupting mating and reducing the subsequent generation's population. entomoljournal.comeuropa.eu The availability of synthetic precursors is a critical first step in the large-scale production of pheromones required for this tactic.

Table 2: Pheromone Components Derived from the (2E,5Z)-2,5-Octadien-1-ol Structural Moiety

| Insect Species | Derived Pheromone Component | Function |

|---|---|---|

| Acanthoscelides obtectus | Methyl (2E,4Z,7Z)-2,4,7-decatrienoate | Component of male-produced sex pheromone blend. researchgate.net |

| Lymantria mathura | (2S,3R)-2-(2Z,5Z-octadienyl)-3-nonyloxirane | Main female-produced sex pheromone for male attraction. researchgate.net |

Contribution to Biological Aroma and Flavor Profiles

Influence on Food Quality and Sensory Characteristics (e.g., olive oil)

While a wide array of volatile organic compounds are known to define the characteristic aroma and flavor profiles of olive oil, specific research directly linking (2E,5Z)-2,5-Octadien-1-ol to its sensory characteristics is not extensively documented in current literature. The organoleptic properties of this specific isomer, which would describe its taste and odor, have not been thoroughly detailed in publicly available resources. thegoodscentscompany.comflavscents.com Generally, C8 compounds in food are associated with fatty, mushroom-like, or green aromas. However, without specific sensory data for the (2E,5Z) isomer, its precise contribution to the complex flavor profile of olive oil or other foods remains an area requiring further investigation.

Origin and Biogenesis of Volatile Compounds in Food Systems

The formation of (2E,5Z)-2,5-Octadien-1-ol in food systems is intrinsically linked to the oxidative degradation of polyunsaturated fatty acids, particularly linoleic and linolenic acids. This process, often initiated by enzymatic or auto-oxidative reactions, is a fundamental source of many volatile flavor and aroma compounds in a variety of foods.

The biogenesis pathway generally involves the formation of fatty acid hydroperoxides. For instance, the oxidation of linolenic acid can lead to the formation of several hydroperoxy octadecatrienoic acid (HpOTE) isomers. Subsequent enzymatic or chemical decomposition of these hydroperoxides, through processes like β-scission, can generate a cascade of smaller volatile molecules, including various C8 compounds. While the general pathway is understood, the precise enzymatic and chemical steps that lead to the specific (2E,5Z) stereoisomer of 2,5-octadien-1-ol are complex and can be influenced by a multitude of factors within the food matrix, including the presence of specific enzymes, pH, and temperature.

Roles in Plant-Environment Interactions

(2E,5Z)-2,5-Octadien-1-ol and related C8 compounds play a crucial role in how plants interact with their environment, functioning as part of the complex bouquet of volatile organic compounds (VOCs) that mediate these interactions.

Detection in Plant Volatile Emissions (e.g., cycad cones)

While direct detection of (2E,5Z)-2,5-Octadien-1-ol in the volatile emissions of cycad cones has not been specifically reported, numerous studies have identified structurally similar C8 unsaturated hydrocarbons as major components of these emissions. Specifically, compounds such as (3E)-1,3-octadiene and (3E,5Z)-1,3,5-octatriene have been consistently found in the cone volatiles of various species within the African cycad genus Encephalartos. thegoodscentscompany.comflavscents.comnih.govnih.gov These volatile compounds are crucial in attracting specific insect pollinators to the cones. thegoodscentscompany.comnih.gov The presence of these related C8 compounds strongly suggests that the biochemical pathways for their production exist within cycads, making the presence of (2E,5Z)-2,5-Octadien-1-ol, potentially as a minor or transient component, plausible.

| Compound | Cycad Genus/Species | Role |

| (3E)-1,3-octadiene | Encephalartos | Pollinator attraction |

| (3E,5Z)-1,3,5-octatriene | Encephalartos | Pollinator attraction |

This table summarizes the detection of C8 compounds structurally related to (2E,5Z)-2,5-Octadien-1-ol in the volatile emissions of cycad cones.

Potential as a Signaling Molecule in Plant Physiology

Volatile organic compounds, including C8 alcohols, are increasingly recognized for their role as signaling molecules in plant physiology, particularly in response to stress. mdpi.com Plants release a variety of VOCs when subjected to biotic or abiotic stresses, such as herbivory or drought. nih.govmdpi.com These airborne signals can be perceived by other parts of the same plant or by neighboring plants, triggering a priming of their defense mechanisms. mdpi.com While the specific role of (2E,5Z)-2,5-Octadien-1-ol as a signaling molecule has not been explicitly defined, the known functions of other volatile alcohols in plant stress responses suggest that it could potentially be involved in these complex communication networks. mdpi.comnih.gov

Implications in Microorganism Metabolism and Interactions

Microorganisms are capable of producing a vast array of volatile organic compounds, which can serve various functions including communication and as byproducts of metabolic processes.

Production by Microbes (e.g., Synura petersenii as precursor to nonadienal)

There is currently no direct scientific evidence to suggest that the freshwater alga Synura petersenii produces (2E,5Z)-2,5-Octadien-1-ol as a precursor to nonadienal. Synura petersenii is a species of golden algae known for its characteristic silica (B1680970) scales. While algae are known to produce a variety of volatile compounds, the specific metabolic pathways leading to the formation of (2E,5Z)-2,5-Octadien-1-ol and its subsequent conversion to nonadienal in this organism have not been documented in the available literature.

Role in Microbial Ecosystems: The Volatile Influence of (2E,5Z)-2,5-Octadien-1-ol

Within the complex chemical communication networks of microbial ecosystems, volatile organic compounds (VOCs) play a critical, yet often underestimated, role. Among these is (2E,5Z)-2,5-Octadien-1-ol, an unsaturated eight-carbon alcohol that contributes to the intricate interplay between different microbial species. While specific research on this precise isomer is still emerging, the broader class of C8 unsaturated alcohols is recognized for its involvement in microbial interactions, acting as signaling molecules and, in some contexts, as antimicrobial agents. The production and perception of such compounds can significantly shape the structure and function of microbial communities in various environments.

The biosynthesis of unsaturated fatty alcohols like (2E,5Z)-2,5-Octadien-1-ol in microorganisms is intrinsically linked to fatty acid metabolism. nih.gov Microbes can synthesize a diverse array of fatty alcohols through pathways involving the reduction of fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) molecules. nih.gov The specific enzymes present in a microorganism, such as desaturases that introduce double bonds at specific locations, are key determinants of the final structure of the alcohol produced. nih.gov While the direct biosynthetic pathway for (2E,5Z)-2,5-Octadien-1-ol has not been definitively elucidated in specific microorganisms, it is hypothesized to originate from the modification of common fatty acid precursors.

The ecological significance of C8 unsaturated alcohols is particularly evident in the context of fungal biology. Certain fungi are known to produce a variety of volatile C8 compounds, including unsaturated alcohols and ketones. These molecules can act as "infochemicals," mediating interactions with other fungi, bacteria, and even plants. For instance, some unsaturated C8 alcohols have been identified as volatile biomarkers for the presence of specific fungal species, indicating their release into the environment during growth and metabolism.

The influence of (2E,5Z)-2,5-Octadien-1-ol and related compounds is not limited to signaling; they can also exhibit direct antimicrobial effects. The amphiphilic nature of these molecules, possessing both a hydrophobic carbon chain and a hydrophilic alcohol group, allows them to interact with and disrupt microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of growth or cell death. The specific stereochemistry of the double bonds, as in the (2E,5Z) configuration, can influence the potency of this antimicrobial activity, as it affects the molecule's shape and its ability to integrate into the lipid bilayer of target organisms.

The table below summarizes the known and inferred roles of C8 unsaturated alcohols, including (2E,5Z)-2,5-Octadien-1-ol, in microbial ecosystems, based on studies of this and structurally related compounds.

| Microorganism Type | Observed or Inferred Role of C8 Unsaturated Alcohols | Potential Mechanism of Action |

| Fungi | - Production as volatile organic compounds (VOCs)- Potential role in inter-fungal and fungal-bacterial signaling- Possible involvement in self-regulation of fungal development | - Biosynthesis from fatty acid precursors- Diffusion through the environment as a volatile signal- Interaction with fungal cell membranes |

| Bacteria | - Susceptibility to the antimicrobial effects of C8 unsaturated alcohols- Potential for C8 alcohols to act as signaling molecules in bacterial communities | - Disruption of the bacterial cell membrane integrity- Interference with membrane-bound proteins and processes |

It is important to note that the concentration of (2E,5Z)-2,5-Octadien-1-ol in a given microbial habitat is a critical factor determining its function. At low concentrations, it may primarily serve as a signaling molecule, facilitating communication and potentially influencing social behaviors such as quorum sensing or biofilm formation. At higher concentrations, its antimicrobial properties are likely to become more prominent, enabling the producing organism to inhibit the growth of competitors and secure its ecological niche. The full extent of the role of this specific isomer in the chemical ecology of microorganisms remains an active area of research, with the potential to reveal new insights into the complex language of microbial interactions.

Advanced Analytical Techniques for Characterization and Quantification of 2e,5z 2,5 Octadien 1 Ol

Chromatographic Separation Techniques

Chromatography is fundamental to isolating (2E,5Z)-2,5-Octadien-1-ol from complex mixtures, a critical step for accurate analysis. The choice of technique is dictated by the sample's complexity and the analytical objectives.

High-Resolution Gas Chromatography (GC) for Volatile Profiling

High-resolution gas chromatography (GC) is a cornerstone for the analysis of volatile organic compounds (VOCs) like (2E,5Z)-2,5-Octadien-1-ol. This technique utilizes long capillary columns with narrow internal diameters and thin stationary phase films to achieve superior separation of individual components in a mixture. The separation is based on the differential partitioning of analytes between the stationary phase and the mobile gas phase.

For the analysis of (2E,5Z)-2,5-Octadien-1-ol, a non-polar or mid-polar stationary phase is often employed. The compound's retention time, the time it takes to travel through the column, is a key identifier. Coupling GC with a flame ionization detector (FID) or a mass spectrometer (MS) allows for both quantification and structural confirmation.

Key Parameters in GC Analysis of (2E,5Z)-2,5-Octadien-1-ol:

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary (e.g., DB-5, HP-5MS) | Provides high-resolution separation. |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness | Optimizes separation efficiency and sample capacity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 200-250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Ramped (e.g., 40 °C hold for 2 min, then ramp to 240 °C at 5 °C/min) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification. |

Multidimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples where single-dimension GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. gcms.czchemistry-matters.com This powerful technique employs two columns with different stationary phase selectivities connected by a modulator. chemistry-matters.com The modulator traps fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. chemistry-matters.comunito.it

This results in a two-dimensional chromatogram with structured groupings of chemically similar compounds, which greatly aids in the identification of individual components in intricate matrices like environmental or biological samples. gcms.czchemistry-matters.com GCxGC is particularly advantageous for separating isomers and resolving co-eluting peaks that would otherwise overlap in a one-dimensional analysis. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Analysis

While GC is the primary tool for volatile analysis, High-Performance Liquid Chromatography (HPLC) plays a crucial role in the separation of stereoisomers, which can be challenging for standard GC methods. For a molecule like (2E,5Z)-2,5-Octadien-1-ol, which can exist as different enantiomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, can also be employed for the analysis of less volatile derivatives of the alcohol. mdpi.com The separation is based on the differential partitioning of the analytes between the two phases. mdpi.com

Spectrometric Characterization Methods

Spectrometric techniques provide detailed structural information, complementing the separation achieved by chromatography.

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with GC, is a powerful tool for the identification of (2E,5Z)-2,5-Octadien-1-ol. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that serves as a chemical fingerprint.

High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. researchgate.net HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

Typical Mass Spectral Data for an Octadienol:

| Ion Type | m/z (Nominal) | Possible Fragment |

| Molecular Ion [M]+ | 126 | C8H14O+ |

| Fragment Ion | 108 | [M-H2O]+ |

| Fragment Ion | 93 | [C7H9]+ |

| Fragment Ion | 79 | [C6H7]+ |

| Fragment Ion | 67 | [C5H7]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. wesleyan.edu It provides detailed information about the carbon-hydrogen framework of a molecule. jaypeedigital.com

1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum reveal the connectivity of the atoms.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. jaypeedigital.com

COSY experiments show correlations between coupled protons, helping to piece together spin systems within the molecule. encyclopedia.pub

HSQC spectra correlate protons directly to the carbons they are attached to. encyclopedia.pub

By combining the information from these various NMR experiments, the precise structure of (2E,5Z)-2,5-Octadien-1-ol, including the stereochemistry of the double bonds, can be unequivocally confirmed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For (2E,5Z)-2,5-Octadien-1-ol, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.infoorgchemboulder.com In the case of (2E,5Z)-2,5-Octadien-1-ol, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure as an unsaturated alcohol.

The most prominent feature would be a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. researchgate.net Additionally, a C-O stretching vibration is expected to appear in the fingerprint region, typically around 1050-1260 cm⁻¹. orgchemboulder.com

The presence of carbon-carbon double bonds (C=C) would be confirmed by a medium intensity absorption band around 1640-1680 cm⁻¹. The C-H stretching vibrations associated with the sp²-hybridized carbons of the double bonds are anticipated to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. ucla.edu The C-H bonds of the sp³-hybridized carbons in the alkyl chain would show strong absorptions in the 2850-2960 cm⁻¹ region. chromatographyonline.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-O (Alcohol) | Stretching | 1050-1260 | Medium to Strong |

| C=C (Alkene) | Stretching | 1640-1680 | Medium |

| =C-H (Alkene) | Stretching | 3010-3100 | Medium |

| -C-H (Alkane) | Stretching | 2850-2960 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov The (2E,5Z)-2,5-Octadien-1-ol molecule contains two double bonds. However, these double bonds are not conjugated; they are separated by a methylene (B1212753) group (-CH₂-).

For non-conjugated dienes, the electronic transitions are similar to those of isolated alkenes. hu.edu.jo The π → π* transitions in non-conjugated systems typically require high energy, resulting in absorption at wavelengths below 200 nm. hu.edu.jo Therefore, (2E,5Z)-2,5-Octadien-1-ol is expected to have a λmax (wavelength of maximum absorbance) in the far UV region, likely below 200 nm, and would not be expected to absorb in the conventional UV-Vis range (200-800 nm). This lack of significant absorption in the near-UV and visible regions indicates the absence of an extended conjugated system.

Sample Preparation and Extraction Methodologies for Trace Analysis

The accurate analysis of trace levels of volatile compounds like (2E,5Z)-2,5-Octadien-1-ol from complex matrices requires efficient and sensitive sample preparation techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile extraction technique widely used for the analysis of volatile and semi-volatile organic compounds. mdpi.com It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating.

The choice of fiber coating is crucial for the efficient extraction of (2E,5Z)-2,5-Octadien-1-ol. mdpi.com For a moderately polar compound like this C8 alcohol, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a suitable choice as it can effectively trap a wide range of volatile compounds. sigmaaldrich.comnih.gov The selection would depend on the specific matrix and other volatile components present.

Optimization of HS-SPME parameters is critical to achieve high sensitivity and reproducibility. mdpi.com Key parameters to consider include:

Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte, leading to higher concentrations in the headspace, but can also affect the partitioning equilibrium and potentially lead to thermal degradation. nih.gov Longer extraction times generally result in higher analyte recovery until equilibrium is reached.

Sample Volume and Headspace Volume: The ratio of sample volume to headspace volume can influence the concentration of the analyte in the headspace and thus the amount extracted by the fiber. supelco.com.tw

Agitation: Agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace.

Ionic Strength: The addition of salt (salting out) to aqueous samples can decrease the solubility of the analyte and increase its partitioning into the headspace. mdpi.com

Dynamic Headspace Sampling and Solvent-Assisted Flavor Evaporation

Dynamic Headspace Sampling (DHS): Also known as purge-and-trap, DHS is a more exhaustive extraction technique compared to static headspace methods like SPME. acs.org In DHS, a continuous flow of an inert gas is passed through the headspace of the sample, and the purged volatiles are collected on a sorbent trap. chromatographyonline.com This technique is particularly useful for the analysis of trace-level volatiles and can provide a more comprehensive profile of the volatile components in a sample. acs.org The trapped analytes are then thermally desorbed and transferred to a gas chromatograph for analysis. Optimization of parameters such as purge gas flow rate, purge time, and trap material is essential for achieving good recovery and reproducibility. acs.org

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from complex food and beverage matrices. belstu.byscioninstruments.comtum.detum.de The sample is typically dissolved in a low-boiling point solvent and introduced into a high-vacuum system. tum.de This allows for the evaporation of volatile compounds at low temperatures, minimizing the risk of thermal degradation and artifact formation. kiriyama.co.jp The volatiles are then condensed and collected for subsequent analysis. SAFE is particularly advantageous for the analysis of thermally labile compounds and for obtaining a representative flavor profile of a sample.

Matrix Effects and Optimization of Extraction Parameters

The sample matrix can significantly influence the extraction efficiency of (2E,5Z)-2,5-Octadien-1-ol. nih.gov Matrix effects can arise from interactions between the analyte and other components in the sample, such as proteins, fats, and sugars, which can affect the partitioning of the analyte into the headspace. rsc.orgives-openscience.eu For example, in alcoholic beverages, the ethanol (B145695) content can significantly impact the volatility of other compounds. researchgate.net

To mitigate matrix effects and ensure accurate quantification, careful optimization of extraction parameters is necessary. This can be achieved through a systematic approach, such as Design of Experiments (DoE), which allows for the simultaneous evaluation of multiple parameters and their interactions. nih.gov A matrix-matched calibration, where standards are prepared in a matrix similar to the sample, is often employed to compensate for these effects. rsc.org

| Parameter | HS-SPME | Dynamic Headspace Sampling | Considerations for (2E,5Z)-2,5-Octadien-1-ol |

|---|---|---|---|

| Fiber/Sorbent | DVB/CAR/PDMS or similar | Tenax TA or multi-sorbent beds | Moderate polarity and volatility of the analyte. |

| Temperature | 40-80 °C | Ambient to 100 °C | Balance between volatility and thermal stability. |

| Time | 20-60 min | 5-30 min purge time | Ensure sufficient time for equilibrium or exhaustive extraction. |

| Ionic Strength | Addition of NaCl or other salts | Applicable for aqueous samples | Increases partitioning into the headspace. |

Quantitative Analysis and Development of Analytical Standards

Accurate quantification of (2E,5Z)-2,5-Octadien-1-ol is essential for understanding its contribution to flavor profiles or its concentration in various matrices.

Internal Standard Methods for Accurate Quantification

The internal standard method is a widely used technique in chromatography for improving the precision and accuracy of quantitative analysis. scioninstruments.comives-openscience.eutdl.org It involves adding a known amount of a specific compound, the internal standard (IS), to all samples, standards, and blanks. ucla.edu The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. tdl.org This approach helps to correct for variations in sample injection volume, instrument response, and sample preparation losses. scioninstruments.com

The selection of a suitable internal standard is critical for the success of this method. tdl.orgrestek.com An ideal internal standard for the analysis of (2E,5Z)-2,5-Octadien-1-ol should possess the following characteristics:

Chemical Similarity: It should be chemically similar to the analyte to ensure similar extraction efficiency and chromatographic behavior. A deuterated analog of (2E,5Z)-2,5-Octadien-1-ol would be an ideal choice, but if unavailable, another C8 alcohol or a structurally related compound that is not present in the sample could be used. tdl.org

Resolution: It must be well-resolved chromatographically from the analyte and any other components in the sample. scioninstruments.com

Non-interference: It should not be naturally present in the sample matrix. tdl.org

Stability: It must be stable throughout the entire analytical procedure.

A common choice for an internal standard in the analysis of volatile alcohols could be a different, non-interfering alcohol with a similar chain length and polarity, such as 1-octanol (B28484) or another octadienol isomer, provided it is not present in the sample.

To perform the quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of (2E,5Z)-2,5-Octadien-1-ol and a constant concentration of the internal standard. The ratio of the peak areas is then plotted against the concentration of the analyte to generate a calibration curve, which can be used to determine the concentration of the analyte in unknown samples.

Future Research Directions and Translational Applications for 2e,5z 2,5 Octadien 1 Ol

Structure-Activity Relationship (SAR) Studies of (2E,5Z)-2,5-Octadien-1-ol and its Analogues

To date, comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on (2E,5Z)-2,5-Octadien-1-ol are not readily found in published research. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Future research should systematically explore how modifications to the structure of (2E,5Z)-2,5-Octadien-1-ol influence its potential biological effects.

Key areas for investigation would include:

Modification of the Hydroxyl Group: Esterification, etherification, or replacement with other functional groups (e.g., amines, thiols) could significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Alterations to the Carbon Chain: Shortening, lengthening, or introducing branching to the eight-carbon backbone would provide insights into the optimal chain length for a specific biological target.

Saturation of Double Bonds: Systematically hydrogenating one or both of the double bonds would reveal their importance for the compound's activity and conformation.

Stereochemical Variations: Synthesis and biological evaluation of other stereoisomers of 2,5-octadien-1-ol would clarify the role of the (2E,5Z) configuration in any observed activity.

The findings from such studies would be crucial for designing more potent and selective analogues for potential therapeutic or other applications.

Exploration of Novel Biotransformations and Biocatalytic Derivatizations

The application of biocatalysis in organic synthesis is a rapidly growing field, offering environmentally friendly and highly selective methods for chemical transformations. Future research should focus on the potential of enzymes and whole-cell systems to modify (2E,5Z)-2,5-Octadien-1-ol.

Potential biotransformation pathways to be explored include:

Oxidation: Alcohol dehydrogenases could be employed for the selective oxidation of the primary alcohol to the corresponding aldehyde, (2E,5Z)-2,5-octadienal, a potentially valuable flavor and fragrance compound. nih.gov

Epoxidation: Monooxygenases could selectively epoxidize one or both of the double bonds, leading to novel chiral building blocks for synthesis.

Hydroxylation: Hydroxylases could introduce additional hydroxyl groups at various positions on the carbon chain, creating polyhydroxylated derivatives with potentially altered solubility and biological activity.

Glycosylation: Glycosyltransferases could be used to attach sugar moieties to the hydroxyl group, forming glycosides with potentially improved bioavailability or novel activities.

These biocatalytic approaches could provide access to a diverse range of derivatives of (2E,5Z)-2,5-Octadien-1-ol that are difficult to synthesize using traditional chemical methods.

Advanced Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry and molecular modeling offer powerful tools to predict the properties and reactivity of (2E,5Z)-2,5-Octadien-1-ol.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the eight-carbon chain and the presence of two double bonds suggest that (2E,5Z)-2,5-Octadien-1-ol can adopt multiple conformations.

Conformational Analysis: Systematic conformational searches using molecular mechanics or quantum chemical methods could identify the low-energy conformers of the molecule in different environments (e.g., in the gas phase or in solution). Understanding the preferred shapes of the molecule is a prerequisite for predicting its interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time, revealing how it flexes and changes shape in solution. This information is crucial for understanding its interactions with other molecules, such as receptors or enzymes.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be employed to predict various properties of (2E,5Z)-2,5-Octadien-1-ol and its potential reactions.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in the structural elucidation of the compound and its derivatives.

Reaction Pathways: Theoretical calculations can be used to investigate the mechanisms of potential chemical and biochemical reactions involving (2E,5Z)-2,5-Octadien-1-ol. For example, the reactivity of the double bonds and the hydroxyl group towards various reagents can be explored, providing a theoretical foundation for designing new synthetic routes or understanding its metabolic fate. nih.govresearchgate.net

Environmental Fate and Ecological Impact Assessment

Pathways of Degradation and Transformation in Natural Environments

Future research should investigate the persistence and degradation of (2E,5Z)-2,5-Octadien-1-ol in various environmental compartments.

Biodegradation: Studies using microbial consortia from soil and water could determine the biodegradability of the compound. Identifying the metabolic pathways and the microorganisms involved in its degradation would be a key objective. As an unsaturated fatty alcohol, it is plausible that it could be degraded through pathways common for such molecules, such as oxidation of the alcohol group followed by beta-oxidation.

Abiotic Degradation: The potential for abiotic degradation processes, such as hydrolysis and photolysis, should also be evaluated. The presence of double bonds suggests that the molecule may be susceptible to oxidation by atmospheric radicals.

Ecotoxicity: Standard ecotoxicological tests on representative aquatic and terrestrial organisms would be necessary to determine the potential environmental risks associated with the release of (2E,5Z)-2,5-Octadien-1-ol into the environment. General toxicity information for C8 unsaturated compounds suggests that this is an important area for investigation. epa.gov

The following table provides a summary of the proposed future research directions:

| Research Area | Sub-focus | Key Objectives |

| Structure-Activity Relationship (SAR) Studies | Modification of functional groups and carbon chain | To understand how structural changes affect biological activity and to design more potent analogues. |

| Biotransformations and Biocatalysis | Enzymatic and whole-cell transformations | To develop environmentally friendly methods for synthesizing novel derivatives with unique properties. |

| Computational Chemistry | Conformational analysis and molecular dynamics | To predict the three-dimensional structure and dynamic behavior of the molecule. |

| Prediction of properties and reaction pathways | To aid in structural elucidation and to understand the molecule's reactivity. | |

| Environmental Fate and Ecological Impact | Degradation pathways in natural environments | To assess the persistence and biodegradability of the compound and to identify potential degradation products. |

| Ecotoxicity assessment | To evaluate the potential risks to aquatic and terrestrial organisms. |

Occurrence as a Natural Water Contaminant and Monitoring Strategies

Currently, there is a lack of specific data identifying (2E,5Z)-2,5-Octadien-1-ol as a significant natural water contaminant. While various organic compounds, including other alcohols and unsaturated fatty acid derivatives, are monitored in aquatic environments, this specific isomer is not typically included in routine environmental surveillance. mdpi.comnih.gov The ubiquitous presence of other trace organic contaminants in wastewater, often in the ng/L to µg/L range, underscores the importance of developing targeted monitoring strategies for potentially bioactive compounds. ntu.edu.sg

Future research should focus on:

Developing Sensitive Analytical Methods: The creation of specific and sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prerequisite for detecting and quantifying (2E,5Z)-2,5-Octadien-1-ol in complex water matrices.

Investigating Natural and Anthropogenic Sources: Studies are needed to determine the primary sources of this compound in aquatic systems. Potential natural sources could include its release from certain species of algae or fungi.

Assessing Environmental Fate and Persistence: Research into the environmental persistence, transport, and potential degradation pathways of (2E,5Z)-2,5-Octadien-1-ol is crucial to understanding its potential impact as a water contaminant.

Development of Biotechnological Applications based on (2E,5Z)-2,5-Octadien-1-ol

The fragrance and flavor industry is increasingly turning to biotechnology for the sustainable production of aroma compounds. eurekalert.orgmairfragrance.comresearchgate.net This shift is driven by consumer demand for natural products and the need for reliable and environmentally friendly sourcing. researchgate.netnih.gov While general methods for the biotechnological production of fatty alcohols and other flavor compounds are being developed, specific applications for (2E,5Z)-2,5-Octadien-1-ol remain unexplored.

Engineering of Biosynthetic Pathways in Host Organisms

The biosynthesis of specific unsaturated alcohols like (2E,5Z)-2,5-Octadien-1-ol in microbial hosts presents a promising avenue for sustainable production. This would likely involve the heterologous expression of specific enzymes within a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae.

Key research areas include:

Identification and Characterization of Biosynthetic Genes: The first step is to identify the genes and enzymes responsible for the synthesis of (2E,5Z)-2,5-Octadien-1-ol in its natural producers. This could involve transcriptomics and genomics to pinpoint candidate desaturases, elongases, and reductases.

Metabolic Engineering of Host Strains: Once identified, these genes can be introduced into a host organism. Further metabolic engineering may be required to optimize precursor supply and redirect metabolic flux towards the desired product. nih.govnih.gov This could involve the overexpression of key enzymes or the knockout of competing pathways.

Enzyme Engineering for Improved Specificity and Activity: Protein engineering techniques could be employed to improve the catalytic efficiency and stereospecificity of the biosynthetic enzymes, ensuring high-purity production of the (2E,5Z) isomer. mdpi.comnih.govrochester.edu

Sustainable Production of Value-Added Chemicals

The development of a robust microbial platform for (2E,5Z)-2,5-Octadien-1-ol production could lead to a variety of value-added chemicals. Given its structure, it could potentially serve as a precursor for:

Novel Flavor and Fragrance Ingredients: Its unique chemical structure suggests potential for novel sensory properties that could be valuable in the food and cosmetics industries.

Bio-based Polymers and Materials: Dienes and alcohols are versatile building blocks in polymer chemistry. Research could explore the use of (2E,5Z)-2,5-Octadien-1-ol in the synthesis of new bioplastics or resins.

Pharmaceutical Intermediates: The functional groups present in the molecule could make it a useful starting material for the synthesis of more complex, biologically active molecules.

The table below outlines potential research directions for the biotechnological production of (2E,5Z)-2,5-Octadien-1-ol.

| Research Area | Key Objectives | Potential Host Organisms |

| Pathway Discovery | Identify and characterize desaturase, elongase, and reductase enzymes. | Saccharomyces cerevisiae, Yarrowia lipolytica |

| Metabolic Engineering | Optimize precursor (e.g., acetyl-CoA) supply and redirect carbon flux. | Escherichia coli, Corynebacterium glutamicum |

| Enzyme Engineering | Enhance enzyme specificity and catalytic turnover for the desired isomer. | Cell-free expression systems, directed evolution platforms |

| Process Optimization | Develop scalable fermentation and downstream processing methods. | Industrial microbial strains |

Interdisciplinary Research Integrating Chemistry, Biology, and Ecology

A holistic understanding of (2E,5Z)-2,5-Octadien-1-ol requires an interdisciplinary approach that bridges chemistry, biology, and ecology.

Future interdisciplinary research should investigate:

Chemical Ecology: The role of (2E,5Z)-2,5-Octadien-1-ol as a semiochemical (e.g., pheromone, kairomone) in mediating interactions between organisms. Plants and insects, for instance, utilize a vast array of volatile organic compounds for communication. unam.mx Research could explore whether this specific compound plays a role in insect attraction or defense in its natural context.

Biogeochemical Cycling: The contribution of naturally produced (2E,5Z)-2,5-Octadien-1-ol to local carbon cycles in specific ecosystems. Understanding its production and degradation rates in its native environment is essential.

Synthetic Biology and Green Chemistry: Combining the tools of synthetic biology to produce the compound with green chemistry principles for its conversion into other valuable products offers a path toward a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2E,5Z)-2,5-Octadien-1-ol with high stereochemical purity?

- Methodological Answer : Utilize stereoselective synthetic routes, such as Sharpless epoxidation or Wittig reactions, to control double-bond geometry. Post-synthesis, employ chiral HPLC or polarimetry to verify stereochemical integrity. For purification, column chromatography with a polar stationary phase (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) is recommended. Always confirm purity via GC-MS or NMR (1H/13C) .

Q. How should researchers handle and store (2E,5Z)-2,5-Octadien-1-ol to ensure stability?

- Methodological Answer : Due to its conjugated diene structure, the compound is prone to oxidation and photodegradation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Conduct stability tests by monitoring spectral changes (UV-Vis, NMR) under varying conditions (light, temperature, oxygen exposure). Safety protocols from analogous compounds (e.g., 3,7-dimethyl-2,6-octadien-1-ol) advise avoiding skin/eye contact and using PPE .

Q. What spectroscopic techniques are essential for characterizing (2E,5Z)-2,5-Octadien-1-ol?

- Methodological Answer : Prioritize 1H NMR for olefinic proton coupling patterns (J values to confirm E/Z geometry) and 13C NMR for carbonyl/olefin carbon shifts. Supplement with 2D NMR (COSY, HSQC) for structural elucidation. Mass spectrometry (EI or ESI) confirms molecular weight, while IR identifies hydroxyl stretches. Compare data with computational predictions (DFT) or literature analogs .

Advanced Research Questions

Q. How can conflicting NMR data for (2E,5Z)-2,5-Octadien-1-ol in different solvents be resolved?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl3) may alter peak positions. Re-run NMR in deuterated solvents with varying polarities and compare with simulated spectra (software: ACD/Labs or MestReNova). Use nuclear Overhauser effect (NOE) experiments to resolve spatial proximity ambiguities. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize the isolation of (2E,5Z)-2,5-Octadien-1-ol from complex reaction mixtures?

- Methodological Answer : Employ liquid-liquid partitioning (e.g., ethyl acetate/water) to separate polar byproducts, followed by flash chromatography. For trace impurities, use preparative HPLC with a C18 column and gradient elution (methanol/water). Monitor fractions via TLC (visualization: KMnO4 stain for alcohols) .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies: incubate samples at 25–60°C and pH 3–10. Quantify degradation products via LC-MS and kinetic modeling (Arrhenius equation for temperature dependence). For photostability, expose to UV light (300–400 nm) and track changes with UV-Vis spectroscopy .

Data Presentation & Reproducibility

Q. What are best practices for presenting analytical data in publications?

- Methodological Answer :

- Tables : Summarize NMR shifts (δ ppm), coupling constants (J in Hz), and MS fragments.

- Figures : Annotate chromatograms (retention times, purity %) and spectral peaks.

- Supporting Information : Include raw spectral data, chromatographic conditions, and synthetic protocols to enable replication .

Q. How should statistical methods address reproducibility challenges in yield optimization?

- Methodological Answer : Apply response surface methodology (RSM) or factorial design to identify critical variables (e.g., catalyst loading, temperature). Use ANOVA to assess significance (p < 0.05) and report confidence intervals. For outlier detection, apply Grubbs’ test. Document all experimental parameters (e.g., stirring rate, solvent grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.